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molecular formula C9H7NO2 B1642321 4-(Oxazol-4-yl)phenol

4-(Oxazol-4-yl)phenol

Cat. No. B1642321
M. Wt: 161.16 g/mol
InChI Key: QMIPCYMONNSFTD-UHFFFAOYSA-N
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Patent
US05106732

Procedure details

4-(4-Benzyloxyphenyl)oxazole (360mg) was dissolved in methanol (10 ml). 5% Palladium on carbon (containing 50% water) (300 mg) was added to the solution, and the mixture was subjected to catalytic reduction for 80 minutes. The catalyst was filtered off from the reaction mixture, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel [eluting solvent: ethyl acetate-hexane (1:2)] to give 4-(4-hydroxyphenyl)oxazole (105 mg, 45.5%). The product was further purified by recrystallization from diethyl ether-hexane. m.p. 147.5°-148° C.
Name
4-(4-Benzyloxyphenyl)oxazole
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[N:16]=[CH:17][O:18][CH:19]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[N:16]=[CH:17][O:18][CH:19]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
4-(4-Benzyloxyphenyl)oxazole
Quantity
360 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=1N=COC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel [eluting solvent: ethyl acetate-hexane (1:2)]

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1N=COC1
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 45.5%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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